N-[(1-Aminocyclobutyl)methyl]-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide;hydrochloride
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Overview
Description
N-[(1-Aminocyclobutyl)methyl]-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide;hydrochloride is a synthetic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclobutyl group, a chlorophenyl group, and an oxazole ring, making it an interesting subject for chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-Aminocyclobutyl)methyl]-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide;hydrochloride typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, often using a chlorinated benzene derivative.
Attachment of the Cyclobutyl Group: The cyclobutyl group is attached through a nucleophilic substitution reaction, where a cyclobutylamine reacts with a suitable electrophile.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutyl group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the oxazole ring or the chlorophenyl group, potentially leading to the formation of amines or dechlorinated products.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Hydroxylated derivatives of the cyclobutyl group.
Reduction: Amines or dechlorinated products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit interesting interactions with biological macromolecules due to its structural features. It can be used in studies involving enzyme inhibition or receptor binding.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects. Its structural components suggest it might interact with specific biological targets, making it a candidate for drug development.
Industry
Industrially, the compound can be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-[(1-Aminocyclobutyl)methyl]-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide;hydrochloride involves its interaction with specific molecular targets. The oxazole ring and the chlorophenyl group are likely to play crucial roles in binding to enzymes or receptors, potentially inhibiting their activity or modulating their function. The cyclobutyl group may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-Aminocyclopropyl)methyl]-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide
- N-[(1-Aminocyclopentyl)methyl]-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide
- N-[(1-Aminocyclohexyl)methyl]-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide
Uniqueness
Compared to similar compounds, N-[(1-Aminocyclobutyl)methyl]-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide;hydrochloride stands out due to the presence of the cyclobutyl group, which may confer unique steric and electronic properties. This can affect its binding affinity and specificity towards biological targets, potentially leading to distinct pharmacological profiles.
Properties
IUPAC Name |
N-[(1-aminocyclobutyl)methyl]-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2.ClH/c16-11-4-2-10(3-5-11)13-8-12(19-21-13)14(20)18-9-15(17)6-1-7-15;/h2-5,8H,1,6-7,9,17H2,(H,18,20);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKQCMZGTKVDLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNC(=O)C2=NOC(=C2)C3=CC=C(C=C3)Cl)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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